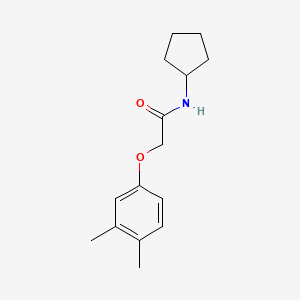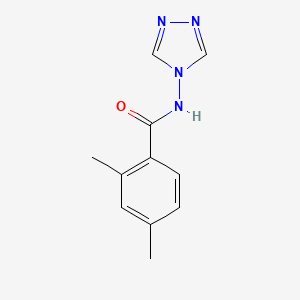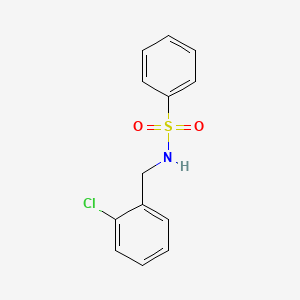
N-(4,5-dimethyl-1,3-thiazol-2-yl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-thiazol-2-yl)-N'-phenylthiourea, commonly known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in both animal and plant industries. DMPT is a white crystalline powder with a molecular formula of C11H12N2S2 and a molecular weight of 240.35 g/mol. It is soluble in water, ethanol, and acetone and has a melting point of 170-174°C.
Mecanismo De Acción
The exact mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis in animals, leading to increased growth hormone release and improved feed conversion efficiency. DMPT may also act as a stress reducer in animals, leading to improved immune function and overall health.
In plants, DMPT is believed to act as a growth regulator, promoting cell division and elongation and improving root development. It may also act as an osmoprotectant, helping plants to better tolerate environmental stressors such as drought and high salinity.
Biochemical and Physiological Effects:
DMPT has been shown to have a number of biochemical and physiological effects in animals. It has been shown to increase growth hormone release and improve feed conversion efficiency, leading to increased weight gain and improved overall health. DMPT has also been shown to enhance the immune system and reduce stress in animals, leading to improved disease resistance and overall health.
In plants, DMPT has been shown to increase crop yields and improve plant resistance to environmental stressors such as drought and high salinity. It may also improve root development and promote overall plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has a number of advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable and consistent experimental tool. It is also soluble in a variety of solvents, making it easy to work with in a lab setting.
One limitation of DMPT is its potential toxicity. While it has been shown to be safe for use in animal agriculture at recommended doses, high doses may lead to toxicity and adverse effects. Additionally, DMPT may have different effects on different animal species, making it important to carefully consider the appropriate dosage for each species.
List of
Direcciones Futuras
1. Study the long-term effects of DMPT on animal health and productivity.
2. Investigate the potential use of DMPT in other animal species, such as cattle and pigs.
3. Explore the potential use of DMPT in human medicine, particularly for growth hormone deficiency and stress-related disorders.
4. Investigate the potential use of DMPT in plant agriculture to improve crop yields and reduce environmental stress.
5. Study the potential environmental impacts of DMPT use in agriculture.
6. Investigate the potential use of DMPT in aquaculture to improve fish and shrimp growth and health.
7. Explore the potential use of DMPT in bioremediation to improve the degradation of toxic pollutants in the environment.
8. Investigate the potential use of DMPT in improving the shelf life and quality of fruits and vegetables.
9. Study the potential use of DMPT in improving the growth and productivity of algae for biofuel production.
10. Investigate the potential use of DMPT in improving the growth and productivity of microorganisms for industrial applications.
Métodos De Síntesis
DMPT can be synthesized through the reaction of 4,5-dimethyl-2-thiazolamine and phenyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction occurs under mild conditions and yields a high purity product. DMPT can also be synthesized through the reaction of 4,5-dimethyl-2-thiazolamine and phenyl isocyanate followed by treatment with hydrogen sulfide gas.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in animal agriculture. It has been shown to improve feed conversion efficiency and promote growth in various animal species, including fish, shrimp, and poultry. DMPT has also been shown to enhance the immune system and reduce stress in animals, leading to improved overall health and productivity.
In addition to its use in animal agriculture, DMPT has also been studied for its potential applications in plant growth. It has been shown to increase crop yields and improve plant resistance to various environmental stressors, including drought and high salinity.
Propiedades
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-8-9(2)17-12(13-8)15-11(16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPMIALPBTYRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-N'-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)






![5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5808988.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)



![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)